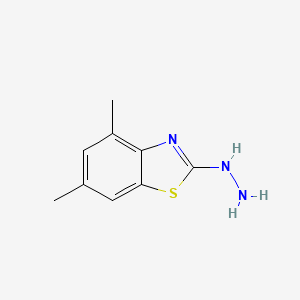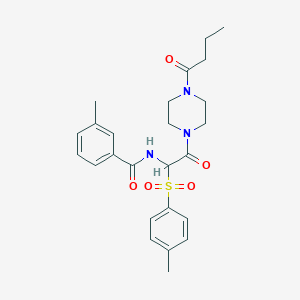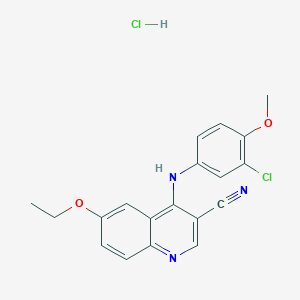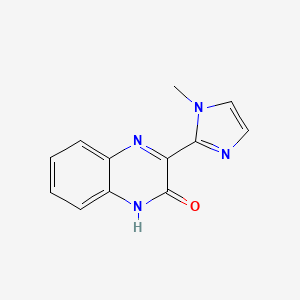
N4-(4-METHYLPHENYL)-N2-(3-PHENYLPROPYL)PTERIDINE-2,4-DIAMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4-(4-METHYLPHENYL)-N2-(3-PHENYLPROPYL)PTERIDINE-2,4-DIAMINE is a complex organic compound with a unique structure that combines a pteridine core with a 4-methylphenyl and a 3-phenylpropylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-METHYLPHENYL)-N2-(3-PHENYLPROPYL)PTERIDINE-2,4-DIAMINE typically involves multi-step organic reactions. The process begins with the preparation of the pteridine core, followed by the introduction of the 4-methylphenyl and 3-phenylpropylamino groups. Common reagents used in these reactions include pteridine derivatives, methylphenyl halides, and phenylpropylamines. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient and consistent production of the compound, ensuring high purity and yield. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to isolate the desired product from reaction mixtures.
化学反応の分析
Types of Reactions
N4-(4-METHYLPHENYL)-N2-(3-PHENYLPROPYL)PTERIDINE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
科学的研究の応用
N4-(4-METHYLPHENYL)-N2-(3-PHENYLPROPYL)PTERIDINE-2,4-DIAMINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers or nanomaterials.
作用機序
The mechanism of action of N4-(4-METHYLPHENYL)-N2-(3-PHENYLPROPYL)PTERIDINE-2,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the specific application.
類似化合物との比較
Similar Compounds
N4-(4-METHYLPHENYL)-N2-(3-PHENYLPROPYL)PTERIDINE-2,4-DIAMINE: shares similarities with other pteridine derivatives, such as folic acid and methotrexate.
Folic Acid: A vital nutrient involved in DNA synthesis and repair.
Methotrexate: A chemotherapy agent and immune system suppressant.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
4-N-(4-methylphenyl)-2-N-(3-phenylpropyl)pteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6/c1-16-9-11-18(12-10-16)26-21-19-20(24-15-14-23-19)27-22(28-21)25-13-5-8-17-6-3-2-4-7-17/h2-4,6-7,9-12,14-15H,5,8,13H2,1H3,(H2,24,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKISKDPCKWLSDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
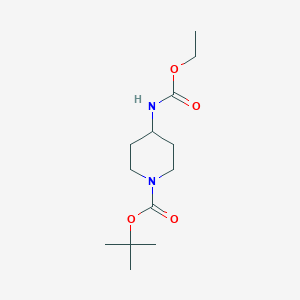
![tert-butyl N-{[4-(trifluoromethyl)piperidin-3-yl]methyl}carbamate](/img/structure/B2714003.png)
![4,5-Dihydronaphtho[1,2-b]thiophene-2-carboxylic acid](/img/structure/B2714005.png)
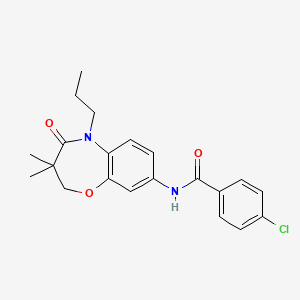
![4-Chlorophenyl 2-[3-methyl(methylsulfonyl)anilino]acetate](/img/structure/B2714007.png)
![2-[4-(4-chlorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2714008.png)
![2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2714011.png)

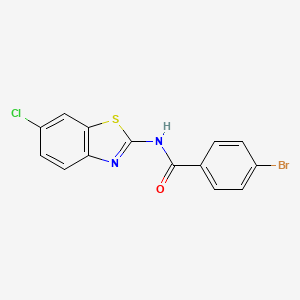
![4-(2-bromobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B2714018.png)
